ベリル

説明

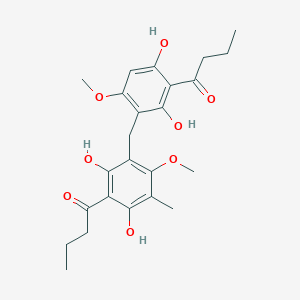

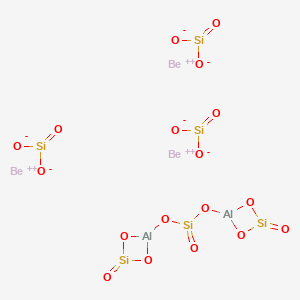

Beryl is a mineral composed of beryllium aluminium silicate with the chemical formula Be₃Al₂Si₆O₁₈ . It is known for its various gemstone varieties, including emerald (deep green), aquamarine (pale blue-green), heliodor (golden yellow), and morganite (pink) . Beryl is a significant source of beryllium, a rare element used in various industrial applications .

科学的研究の応用

Beryl has numerous scientific research applications:

作用機序

Target of Action

Beryl compounds primarily target the skeletal system, specifically bone tissue . They are part of a class of lipid-signaling molecules, N-acyl fatty acid amides (FAAs), which are suggested to play a role in modulating skeletal remodeling and bone mass . As we age, there is a natural decrease in bone formation relative to resorption . Beryl compounds are designed to counteract this imbalance and promote bone health .

Mode of Action

Beryl compounds have a unique dual mechanism of action. They are both anti-resorptive and anabolic The discovery that Oleoyl Serine, a component of Beryl, is an endogenous lipid regulator of bone remodeling with a unique dual mechanism of action favoring bone formation is innovative as compared to the currently marketed products .

Pharmacokinetics

Beryl compounds are naturally derived and bio-mimetic, meaning they are designed to mimic or enhance natural biological processes

Result of Action

The primary result of Beryl’s action is the promotion of bone health. By acting as both anti-resorptive and anabolic agents, Beryl compounds can help maintain a positive bone balance, reducing the risk of conditions such as osteopenia and osteoporosis . These conditions, which involve a decrease in bone mass, can increase the risk of fractures over time .

準備方法

Synthetic Routes and Reaction Conditions: Beryl can be synthesized through hydrothermal methods, where beryllium oxide, aluminium oxide, and silicon dioxide are dissolved in a high-temperature, high-pressure aqueous solution . The solution is then cooled slowly to allow the formation of beryl crystals.

Industrial Production Methods: Industrial production of beryl involves mining from pegmatite deposits, which are rich in feldspar, quartz, and mica . The mined beryl is then processed through crushing, grinding, and beneficiation to extract beryllium oxide . The beneficiation process includes magnetic separation and flotation to remove impurities .

Types of Reactions:

Oxidation: Beryl can undergo oxidation to form beryllium oxide (BeO) when heated in the presence of oxygen.

Substitution: Beryl can undergo ion exchange reactions where beryllium ions are replaced by other metal ions in the crystal lattice.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures.

Reduction: Magnesium or aluminium as reducing agents at temperatures above 1000°C.

Substitution: Aqueous solutions of metal salts at elevated temperatures.

Major Products:

Oxidation: Beryllium oxide (BeO).

Reduction: Beryllium metal.

Substitution: Modified beryl crystals with different metal ions.

類似化合物との比較

Chrysoberyl (BeAl₂O₄): Another beryllium-containing mineral, but with a different crystal structure and properties.

Phenakite (Be₂SiO₄): A beryllium silicate mineral with a different composition and crystal habit.

Uniqueness of Beryl: Beryl is unique due to its diverse gemstone varieties and its role as a primary source of beryllium . Unlike chrysoberyl and phenakite, beryl’s crystal structure allows for various impurities, leading to its wide range of colors and gemstone applications .

特性

IUPAC Name |

dialuminum;triberyllium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFVOQXYCEZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

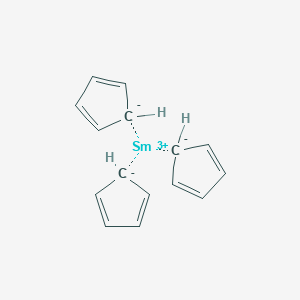

[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be3Al2(SiO3)6, Al2Be3O18Si6 | |

| Record name | beryl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beryl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893236 | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, yellow, green, or blue solid; [HSDB] White powder; Insoluble in water; [Gelest MSDS] | |

| Record name | Beryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12269 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in sulfuric acid under extreme conditions | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.64 g/cu cm | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or green-yellow crystals; hexagonal, Colorless, white, blue-green, green-yellow, yellow or blue crystals | |

CAS No. |

1302-52-9, 12428-23-8 | |

| Record name | Beryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum beryllum salt (6:2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012428238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryl (Al2Be3(SiO3)6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1650 °C | |

| Record name | BERYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the primary geological settings where beryl is found?

A1: Beryl is primarily found in granitic pegmatites, which are coarse-grained igneous rocks formed during the late stages of magma crystallization []. It also occurs in other igneous rocks like topaz rhyolite, hydrothermal veins, and some metamorphic rocks like gneiss [].

Q2: How does the chemical composition of the surrounding environment influence beryl formation?

A2: The presence of beryllium, aluminum, and silica in the parent magma is essential for beryl formation. Additionally, the presence of volatiles like fluorine, boron, and water can enhance beryllium transport and contribute to the formation of larger beryl crystals [, , ]. For instance, the formation of red beryl in the Wah Wah Mountains, Utah, is attributed to the low calcium and relatively high beryllium content of the host rhyolite, along with the presence of fluorine-rich vapors during beryl formation [].

Q3: What role do tectonic processes play in the formation and exposure of beryl deposits?

A3: Tectonic processes, such as regional metamorphism and uplift, can concentrate and expose beryl deposits. The True Blue aquamarine showing in the Yukon Territory, Canada, provides an example where beryl-bearing quartz veins formed within a syenite that was later affected by post-Triassic tectonics and subsequent intrusions [].

Q4: What is the basic crystal structure of beryl?

A4: Beryl has a hexagonal crystal structure composed of interconnected rings of silicon-oxygen tetrahedra (Si6O18) stacked along the c-axis. These rings form channels that can accommodate various alkali ions (e.g., Na+, Li+, Cs+) and water molecules [, , , ].

Q5: How does the presence of alkali ions in the structural channels affect beryl's properties?

A5: The presence of alkali ions influences beryl's refractive index, density, and color. Higher alkali content generally leads to increased refractive index and density. For example, pink beryl samples with higher Cs and lower Rb concentrations exhibited higher refractive indices and densities [].

Q6: What causes the diverse color variations in beryl?

A6: Trace element substitutions within beryl's crystal structure, particularly in the aluminum (Al3+) sites, give rise to its various colors. Chromium (Cr3+) produces green emerald, iron (Fe2+) creates blue aquamarine, manganese (Mn3+) gives rise to pink morganite, and a combination of iron (Fe3+) and manganese (Mn3+) can create yellow heliodor [, , , , ].

Q7: How does the oxidation state of iron affect the color of beryl?

A7: In aquamarine, Fe2+ in the structural channels is responsible for the blue color, while Fe3+ in octahedral coordination leads to a yellow hue. Heat treatment can convert Fe3+ to Fe2+, intensifying the blue color of aquamarines [, ].

Q8: Can the chemical composition of beryl be used to trace its geological origin?

A8: Yes, variations in major and trace element chemistry, including alkali and transition metal content, can provide insights into the formation conditions and source magma of beryl. For instance, beryl from I-type granodiorites tends to be enriched in Na, Fe, and Mg, while beryl from S-type granites often shows enrichment in Al, Cs, and Li [].

Q9: Besides its use as gemstones, what are other potential applications of beryl?

A9: Beryl is the primary ore mineral of beryllium, a strategically important metal used in aerospace, nuclear, and electronics industries due to its lightweight, high strength, and high melting point [, , ].

Q10: What are the main challenges in extracting beryllium from beryl ore?

A10: Beryl's refractory nature makes it challenging to extract beryllium. Current methods often involve high-temperature processes or aggressive chemical treatments, which can be energy-intensive and environmentally taxing [, ]. Research on more sustainable and efficient extraction techniques, such as those employing ammonium hydrofluoride, is ongoing [].

Q11: How can we use beryllium silicate minerals like beryl as tracers of geological processes?

A11: By studying the chemical composition, zoning patterns, and mineral inclusions within beryl, geologists can gain insights into the evolution of granitic melts, fluid compositions, and pressure-temperature conditions during pegmatite formation and subsequent alteration. For example, the presence of secondary beryl in altered cordierite can indicate elevated beryllium concentrations in the original magma [, ].

Q12: What are the emerging analytical techniques for studying beryl?

A12: Advanced analytical techniques, such as laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS), secondary ion mass spectrometry (SIMS), and electron backscattered diffraction (EBSD) are providing new insights into the chemical composition, isotopic ratios, and crystallographic orientations of beryl at the micro-scale [, , , ].

Q13: Are there any research efforts focusing on beryl and beryllium from an environmental perspective?

A13: Yes, researchers are investigating the release of beryllium from various sources, including beryl ore processing, into the environment. Studies using artificial lung epithelial lining fluid are helping to understand the potential health risks associated with beryllium inhalation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-dimethoxy-6H-benzofuro[3,2-c]chromene](/img/structure/B75097.png)